3,23-Dioxocycloart-24-en-26-oic acid

Description

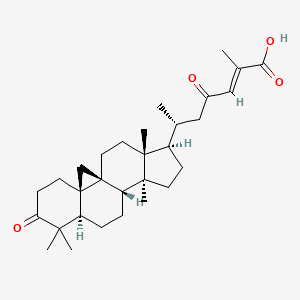

Structure

3D Structure

Propriétés

IUPAC Name |

(E,6R)-2-methyl-4-oxo-6-[(1S,3R,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-6-oxo-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]hept-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44O4/c1-18(15-20(31)16-19(2)25(33)34)21-9-11-28(6)23-8-7-22-26(3,4)24(32)10-12-29(22)17-30(23,29)14-13-27(21,28)5/h16,18,21-23H,7-15,17H2,1-6H3,(H,33,34)/b19-16+/t18-,21-,22+,23+,27-,28+,29-,30+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJYWFBGSJPGTAM-ACKRQZOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C=C(C)C(=O)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(=O)C5(C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)/C=C(\C)/C(=O)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CCC(=O)C5(C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Guide: Biological Activity & Therapeutic Potential of 3,23-Dioxocycloart-24-en-26-oic Acid

[1]

Executive Summary

3,23-Dioxocycloart-24-en-26-oic acid (Common Name: Mangiferonic Acid ) is a tetracyclic triterpenoid of the cycloartane class.[1][2] While often co-isolated with highly cytotoxic agents, its primary pharmacological value lies in its potent metabolic regulation . It exhibits superior inhibition of

Chemical Identity & Structural Significance

The molecule features a unique cycloartane skeleton characterized by a cyclopropane ring at C9-C19 (the "cyclo" feature). Its biological specificity is driven by three key functional groups:

-

C3-Ketone (3-oxo): Distinguishes it from its alcohol counterpart, Mangiferolic acid.[1]

-

C23-Ketone (23-oxo): A critical electrophilic center in the side chain.[1]

-

C26-Carboxylic Acid: Essential for binding to the active sites of hydrolytic enzymes like

-glucosidase and PTP1B.[1]

| Property | Specification |

| IUPAC Name | 3,23-Dioxocycloart-24-en-26-oic acid |

| Common Name | Mangiferonic Acid |

| CAS Registry | 13878-90-5 |

| Molecular Formula | |

| Molecular Weight | 454.69 g/mol |

| Class | Cycloartane Triterpenoid |

| Key Sources | Mangifera indica (Mango) bark/resin, Abies (Fir) species, Propolis (Heterotrigona fimbriata) |

Pharmacological Profile[3][4][5][6]

A. Metabolic Regulation (Primary Indication)

The most authoritative data supports Mangiferonic acid as a potent inhibitor of carbohydrate and lipid metabolism enzymes.

1.

-Glucosidase Inhibition

Mangiferonic acid acts as a potent inhibitor of

-

Potency:

(Source: Mangifera mekongensis bark isolation studies). -

Comparator: Significantly more potent than the clinical drug Acarbose (

in parallel assays). -

Mechanism: Kinetic studies on related cycloartanes suggest a mixed-type inhibition , where the C26-carboxylic acid moiety interacts with the enzyme's catalytic residues, preventing substrate hydrolysis.[1]

2. Lipid Metabolism (ACC1 Inhibition)

-

Target: Acetyl-CoA Carboxylase 1 (ACC1), the rate-limiting enzyme in fatty acid synthesis.[1]

-

Potency:

.[3] -

Therapeutic Implication: Dual inhibition of glucose absorption (

-glucosidase) and fatty acid synthesis (ACC1) suggests a synergistic effect against metabolic syndrome.

B. Cytotoxicity & Oncology (Secondary Indication)

Unlike its derivative Mangiferolic acid (3

| Cell Line | Tissue Origin | Activity Level | |

| HeLa | Cervical Cancer | 16.51 | Moderate |

| HT-29 | Colon Cancer | 18.03 | Moderate |

| MCF-7 | Breast Cancer | > 30 (or ~96) | Weak/Inactive |

| KATO-III | Gastric Cancer | > 20 | Weak |

Structure-Activity Relationship (SAR) Note: The reduction of the C3-ketone to a hydroxyl group (Mangiferolic acid) typically increases cytotoxic potency (e.g.,

Experimental Protocols

Protocol A: Isolation from Mangifera Species

Target Yield: ~0.05% - 0.1% dry weight.[1] Prerequisite: Dried bark of Mangifera mekongensis or M. pajang.

-

Extraction: Macerate 1.0 kg of dried, powdered bark in n-hexane (3 x 3L) at room temperature for 24 hours.

-

Concentration: Evaporate solvent under reduced pressure (Rotary Evaporator, 40°C) to yield the crude hexane extract.

-

Fractionation (Silica Gel):

-

Load extract onto a Silica Gel 60 column (70-230 mesh).

-

Mobile Phase: Gradient elution using n-Hexane : Ethyl Acetate (100:0

70:30).[1]

-

-

Purification:

Protocol B: -Glucosidase Inhibition Assay

Validation: This protocol confirms the

-

Reagents:

-

Procedure:

-

Incubation: Mix 20

of Mangiferonic acid (dissolved in DMSO, varying concentrations) with 20 -

Reaction: Add 20

pNPG substrate. Incubate at 37°C for 20 mins. -

Termination: Stop reaction with 50

of 0.2 M

-

-

Measurement: Read Absorbance at 405 nm .

-

Calculation:

Calculate

Mechanistic Visualization

Diagram 1: Metabolic Regulation Pathway

This diagram illustrates the dual mechanism of Mangiferonic acid in regulating blood glucose and lipid synthesis.

Caption: Dual inhibition mechanism of Mangiferonic Acid targeting carbohydrate hydrolysis and lipogenesis.[1]

Diagram 2: Isolation Workflow

A standardized workflow for isolating Mangiferonic Acid from Mangifera bark.

Caption: Step-by-step isolation protocol from raw plant material to purified compound.

References

-

Nguyen, H. T., et al. (2016).

-Glucosidase inhibitors from the bark of Mangifera mekongensis.[6] Fitoterapia, 113, 127-131.[1] -

Li, Y., et al. (2013). Cycloartane triterpenoids from Mangifera pajang and their cytotoxicity. Phytochemistry Letters, 6(4), 539-542.[1]

-

Kustiawan, P. M., et al. (2021). Cytotoxicity effect of honey, bee pollen, and propolis from seven stingless bees in some cancer cell lines.[7] Saudi Journal of Biological Sciences, 28(11), 6353-6360.[1]

-

Fan, Y., et al. (2022). Structurally diverse triterpenoids and diterpenoids from two endangered Pinaceae plants... and their bioactivities (ACC1 Inhibition). Phytochemistry, 203, 113366.[1][3]

-

PubChem Compound Summary. Mangiferonic Acid (CID 14034474).

Sources

- 1. Mangiferonic Acid | C30H46O3 | CID 14034474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. α-Glucosidase Inhibitory Activity of Cycloartane-Type Triterpenes Isolated from Indonesian Stingless Bee Propolis and T… [ouci.dntb.gov.ua]

- 3. Phytochemical and biological studies on rare and endangered plants endemic to China. Part XXV. Structurally diverse triterpenoids and diterpenoids from two endangered Pinaceae plants endemic to the Chinese Qinling Mountains and their bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. d-nb.info [d-nb.info]

- 6. α-Glucosidase inhibitors from the bark of Mangifera mekongensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytotoxicity effect of honey, bee pollen, and propolis from seven stingless bees in some cancer cell lines [pubmed.ncbi.nlm.nih.gov]

3,23-Dioxocycloart-24-en-26-oic acid chemical structure properties

Technical Guide: 3,23-Dioxocycloart-24-en-26-oic Acid

Executive Summary

3,23-Dioxocycloart-24-en-26-oic acid (CAS: 870456-88-5) is a rare tetracyclic triterpenoid belonging to the cycloartane class. Predominantly isolated from the Pinaceae family—specifically the genus Abies (firs) and Pseudolarix (golden larch)—this compound represents a critical intermediate in the oxidative modification of the cycloartane scaffold. Unlike the ubiquitous lanostane triterpenoids, this molecule retains the unique 9,19-cyclopropane ring, a structural feature that imparts distinct conformational rigidity and reactivity.

This guide details the physicochemical properties, structural elucidation data, biosynthetic origin, and isolation protocols for researchers investigating its potential as a chemotaxonomic marker or pharmacological lead in oncology and virology.

Chemical Identity & Physicochemical Properties

The compound is characterized by a highly oxidized side chain at C-17, featuring a ketone at C-23 and a carboxylic acid terminus at C-26, conjugated with a C-24 double bond.

| Property | Data |

| IUPAC Name | 3,23-Dioxo-9,19-cycloart-24-en-26-oic acid |

| Common Name | 3,23-Dioxocycloart-24-en-26-oic acid |

| CAS Number | 870456-88-5 |

| Molecular Formula | C₃₀H₄₄O₄ |

| Molecular Weight | 468.67 g/mol |

| Physical State | White amorphous powder |

| Solubility | Soluble in CHCl₃, MeOH, DMSO; Insoluble in water |

| UV Absorption | λmax ~240-250 nm (consistent with α,β-unsaturated ketone/acid systems) |

Structural Elucidation & Spectral Characteristics

Accurate identification relies on detecting the diagnostic signals of the cycloartane skeleton, particularly the upfield cyclopropane protons.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Diagnostic Signals in CDCl₃):

-

Cyclopropane Ring (H-19): The most distinct feature is the AB system of the methylene protons on the cyclopropane ring, typically appearing very upfield at δ 0.30–0.60 ppm (d, J ≈ 4.0 Hz).

-

Olefinic Proton (H-24): A triplet or multiplet around δ 6.5–6.8 ppm , indicative of the β-proton in the α,β-unsaturated carbonyl system (C23-C24=C25-C26).

-

Methyl Groups: Multiple singlets between δ 0.80–1.20 ppm representing the angular methyls (Me-18, Me-28, Me-29, Me-30).

-

Deshielded Protons: Signals near δ 2.3–2.6 ppm corresponding to protons alpha to the ketone at C-3 and C-23.

-

-

¹³C NMR (Key Shifts):

-

Carbonyls: Two ketone signals (C-3 at ~216 ppm, C-23 at ~200 ppm) and one carboxylic acid signal (C-26 at ~170 ppm).

-

Olefinic Carbons: C-24 and C-25 appear in the 125–150 ppm range.

-

Cyclopropane Carbons: C-9, C-10, and C-19 appear in the 20–30 ppm range, characteristic of the strained ring.

-

Mass Spectrometry (MS)

-

ESI-MS: Typically observed as

at m/z 469 or -

Fragmentation: Loss of the side chain or decarboxylation (

) are common fragmentation pathways.

Biosynthetic Origin

This compound is derived from the cycloartenol pathway. The preservation of the 9,19-cyclopropane ring indicates it bypasses the ring-opening step that leads to lanostane derivatives (like cholesterol precursors). The pathway involves successive oxidations at C-3 and the side chain (C-23, C-26).

Figure 1: Proposed biosynthetic pathway retaining the cycloartane skeleton.

Isolation & Purification Protocol

The following protocol is synthesized from standard extraction methodologies for Abies triterpenoids (e.g., Abies recurvata, Abies balsamea).

Phase 1: Extraction

-

Material Prep: Air-dry and pulverize needles or trunk bark of Abies sp. (e.g., A. recurvata).[1][2][3][4][5][6]

-

Maceration: Extract 5.0 kg of powder with 95% EtOH or MeOH (3 x 10 L) at room temperature for 72 hours.

-

Concentration: Evaporate solvent under reduced pressure (rotary evaporator) at <45°C to yield the crude extract.

Phase 2: Fractionation (Liquid-Liquid Partition)

-

Suspend crude extract in distilled water (1 L).

-

Defatting: Partition with n-Hexane (3 x 1 L) to remove fats/chlorophyll. Discard hexane layer if targeting polar triterpenoids, or save for analysis.

-

Target Extraction: Partition the aqueous layer with Chloroform (CHCl₃) or Ethyl Acetate (EtOAc) . The target acid is moderately polar and will concentrate in the CHCl₃/EtOAc fraction .

Phase 3: Chromatographic Purification

-

Silica Gel Column:

-

Stationary Phase: Silica gel (200–300 mesh).

-

Mobile Phase: Gradient of Petroleum Ether : Acetone (50:1 → 1:1).

-

Detection: TLC visualization using 10% H₂SO₄ in EtOH (heating yields purple/brown spots).

-

-

Semi-Preparative HPLC:

-

Column: C18 Reverse Phase (e.g., YMC-Pack ODS-A, 250 × 10 mm, 5 µm).

-

Mobile Phase: Acetonitrile (ACN) : Water (isocratic 65:35 or gradient 60% → 80% ACN) + 0.1% Formic Acid (to maintain the acid form).

-

Flow Rate: 2.0–3.0 mL/min.

-

Detection: UV at 210 nm and 254 nm.

-

Figure 2: Isolation workflow for obtaining high-purity triterpenoid acids.

Pharmacological Potential[3][5][7][11]

Research into 3,23-dioxocycloart-24-en-26-oic acid is primarily driven by the bioactivity of the cycloartane class.

-

Cytotoxicity: Like many triterpenoids from Abies, this compound is screened for activity against human tumor cell lines (e.g., A549 lung cancer, HeLa cervical cancer). While often showing moderate to weak direct cytotoxicity (

), its structural analogs (e.g., abiesanordines) often exhibit higher potency, suggesting this acid may serve as a scaffold for semi-synthetic optimization. -

Anti-Viral Activity: Studies on Pseudolarix species have evaluated this compound against viruses such as HSV (Herpes Simplex Virus). It generally shows lower potency compared to rearranged lactone derivatives (pseudolarolides), indicating that the open acid chain may be less pharmacophorically active than the lactonized forms.

-

Mechanism of Action (Hypothetical): Based on SAR (Structure-Activity Relationship) of related cycloartanes, activity is likely mediated through:

-

Apoptosis Induction: Disruption of mitochondrial membrane potential.

-

Anti-inflammatory: Inhibition of NO production in LPS-stimulated macrophages (common for Abies triterpenoids).

-

References

-

Lavoie, S., et al. (2013). Lanostane- and cycloartane-type triterpenoids from Abies balsamea oleoresin. Beilstein Journal of Organic Chemistry, 9, 1333–1339.

-

Li, Y. L., et al. (2012). Cytotoxic triterpenoids from Abies recurvata.[5] Phytochemistry, 81, 159–164.[5]

-

Xiang, Y., et al. (2019). Anti-viral triterpenes: a review.[7] Phytochemistry Reviews, 21, 1761–1842.[8]

-

Zhao, Y., et al. (2020). Triterpenoids from Pseudolarix amabilis and their anti-viral activities. Fitoterapia, 146, 104719.

-

Kim, K. H., et al. (2018). Structural Characterization of Terpenoids from Abies holophylla Using Computational and Statistical Methods. Journal of Natural Products, 81(8), 1775–1782.

Sources

- 1. researchgate.net [researchgate.net]

- 2. phcogrev.com [phcogrev.com]

- 3. preprints.org [preprints.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Anti-viral triterpenes: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Natural Sources and Isolation of 3,23-Dioxocycloart-24-en-26-oic Acid

This technical guide details the natural occurrence, isolation, and chemical properties of 3,23-Dioxocycloart-24-en-26-oic acid , a rare tetracyclic triterpenoid.

Executive Summary

3,23-Dioxocycloart-24-en-26-oic acid (CAS: 870456-88-5) is a bioactive tetracyclic triterpenoid belonging to the cycloartane class.[1][2] It is primarily isolated from the Golden Larch (Pseudolarix amabilis) , a monotypic genus in the family Pinaceae. This compound represents an oxidatively modified cycloartane, characterized by a unique cyclopropane ring (C9-C19) and ketone functionalities at positions C3 and C23, with a terminal carboxylic acid at C26.

Research into this compound is driven by the potent pharmacological profile of Pseudolarix triterpenoids, which exhibit significant antifungal , cytotoxic , and anti-angiogenic properties. This guide provides a roadmap for its extraction, purification, and structural validation.

Chemical Profile & Properties[3][4][5][6][7][8]

| Property | Data |

| IUPAC Name | 3,23-dioxo-cycloart-24-en-26-oic acid |

| Common Name | 3,23-Dioxocycloart-24-en-26-oic acid |

| CAS Number | 870456-88-5 |

| Molecular Formula | C₃₀H₄₄O₄ |

| Molecular Weight | 468.67 g/mol |

| Scaffold | Cycloartane (9,19-cyclo-5α,9β-lanostane) |

| Key Functional Groups | C3-Ketone, C23-Ketone, C26-Carboxylic Acid, C9-C19 Cyclopropane |

| Solubility | Soluble in CHCl₃, MeOH, DMSO; Insoluble in water |

Natural Sources & Chemotaxonomy

The primary and most authoritative source of this compound is "Tu-Jin-Pi" , the root bark (or seeds/cones) of Pseudolarix amabilis. While cycloartanes are found in other genera (e.g., Mangifera, Abies), the specific oxidation pattern of the 3,23-dioxo-26-oic acid derivative is a chemotaxonomic marker for Pseudolarix.

Taxonomic Hierarchy (DOT Visualization)

Figure 1: Taxonomic lineage of Pseudolarix amabilis, the primary natural source.

Biosynthetic Pathway

The biosynthesis of 3,23-Dioxocycloart-24-en-26-oic acid proceeds via the mevalonate pathway, cyclizing 2,3-oxidosqualene into cycloartenol . The specific modifications involve sequential oxidations by cytochrome P450 monooxygenases (CYPs).

Proposed Biosynthetic Logic

-

Cyclization: 2,3-Oxidosqualene

Cycloartenol (catalyzed by Cycloartenol Synthase). -

C3 Oxidation: Oxidation of the C3-hydroxyl group to a ketone.

-

Side Chain Modification:

-

Oxidation at C26 to form the carboxylic acid.

-

Oxidation at C23 to introduce the ketone functionality.

-

Desaturation at C24 to form the double bond (conjugated with C26-COOH).

-

Figure 2: Proposed biosynthetic route from Cycloartenol to the target compound.

Isolation & Purification Protocol

The following protocol is synthesized from standard methodologies used for Pseudolarix triterpenoids (e.g., pseudolarolides).

Reagents & Materials

-

Plant Material: Dried seeds or root bark of Pseudolarix amabilis.[3]

-

Solvents: Ethanol (95%), Petroleum Ether (PE), Ethyl Acetate (EtOAc), Methanol (MeOH), Dichloromethane (DCM).

-

Stationary Phases: Silica gel (200–300 mesh), ODS (Octadecylsilane) C18, Sephadex LH-20.

Step-by-Step Workflow

-

Extraction:

-

Macerate air-dried, powdered seeds (5 kg) in 95% EtOH (3 x 10 L) at room temperature for 72 hours.

-

Concentrate the combined filtrate under reduced pressure to obtain a crude residue.

-

-

Liquid-Liquid Partition:

-

Suspend crude extract in H₂O.

-

Partition sequentially with Petroleum Ether (to remove fats/waxes) and Ethyl Acetate .

-

Collect the EtOAc fraction (rich in triterpenoids).

-

-

Flash Chromatography (Silica Gel):

-

Subject the EtOAc fraction to a silica gel column.

-

Elute with a gradient of PE:EtOAc (from 10:1 to 1:1).

-

Monitor fractions via TLC (Visualize with 10% H₂SO₄ in EtOH + heating).

-

Target fractions typically elute in mid-polarity regions (e.g., PE:EtOAc 3:1).

-

-

Refinement (Sephadex LH-20):

-

Pass the triterpenoid-rich sub-fraction through a Sephadex LH-20 column eluting with CHCl₃:MeOH (1:1) to remove chlorophyll and polymeric impurities.

-

-

Final Purification (RP-HPLC):

-

Use a semi-preparative C18 column (e.g., 5 μm, 10 × 250 mm).

-

Mobile Phase: MeOH:H₂O (85:15) with 0.1% Formic Acid.

-

Flow Rate: 2.0 mL/min.

-

Detection: UV at 210 nm and 254 nm.

-

Collect the peak corresponding to 3,23-Dioxocycloart-24-en-26-oic acid (Retention time varies by system; confirm via MS).

-

Analytical Characterization

To validate the identity of the isolated compound, compare spectral data against the following expected values.

Mass Spectrometry (ESI-MS)

-

Ion Mode: Negative [M-H]⁻ or Positive [M+H]⁺

-

Expected m/z: 467.4 [M-H]⁻; 469.4 [M+H]⁺

-

Fragmentations: Loss of CO₂ (carboxylic acid), loss of H₂O.

Nuclear Magnetic Resonance (NMR) - Key Signals

Solvent: CDCl₃, 500 MHz

| Position | Type | Chemical Shift (δ ppm) | Diagnostic Feature |

| H-19 | CH₂ | 0.58 (d), 0.82 (d) | Cyclopropane ring (Characteristic of Cycloartane) |

| C-3 | C=O | ~216.0 | Ketone (Ring A) |

| C-23 | C=O | ~200.0 | Ketone (Side chain) |

| C-24 | CH | ~6.80 (t) | Olefinic proton (Conjugated) |

| C-26 | COOH | ~170.0 | Carboxylic acid carbonyl |

| Me-Groups | CH₃ | 0.90 - 1.20 | multiple singlets (C4, C10, C13, C14 methyls) |

Pharmacological Potential[3][4][6][8][9]

While specific clinical data for 3,23-Dioxocycloart-24-en-26-oic acid is limited compared to its famous congener Pseudolaric Acid B , it shares the conserved cycloartane scaffold responsible for significant bioactivity.

-

Antifungal Activity:

-

Pseudolarix triterpenoids are potent inhibitors of Candida albicans and dermatophytes. The C23-ketone and C26-acid moieties are often critical for membrane disruption in fungal cells.

-

-

Cytotoxicity:

-

Compounds in this class frequently exhibit cytotoxicity against cancer cell lines (e.g., HeLa, KB cells) by inducing apoptosis or inhibiting tubulin polymerization.

-

-

Anti-inflammatory:

-

Inhibition of NO production in LPS-induced macrophages is a common property of triterpenoid acids isolated from this genus.

-

References

-

Guo, H., et al. (2017). Oxidatively rearranged cycloartane triterpenoids from the seeds of Pseudolarix amabilis.[4] Natural Product Research, 32(15), 1817–1823.

-

Xiao, S. J., et al. (2021).[3] 3,4-Secocycloartane Triterpenoids from the Cones of Pseudolarix amabilis.[3][5] Chemistry of Natural Compounds, 57, 120–125.

-

Hou, A. J., et al. (2019). New triterpenoids and PTP1B inhibitory constituents of Pseudolarix amabilis. Fitoterapia, 139, 104414.

-

MedChemExpress. (n.d.).[1] 3,23-Dioxocycloart-24-en-26-oic acid Product Datasheet.

Sources

Application Note: Isolation and Purification of 3,23-Dioxocycloart-24-en-26-oic Acid from Abies Oleoresin

[1][2]

Introduction & Biological Context

3,23-Dioxocycloart-24-en-26-oic acid is a rare tetracyclic triterpenoid belonging to the cycloartane class.[1][2] Predominantly found in the oleoresins and needles of the Pinaceae family—specifically Abies sibirica (Siberian fir) and Abies balsamea—this compound has garnered significant interest for its potential anti-inflammatory and enzyme-inhibitory properties (e.g., inhibition of specific lipases and esterases).[2]

The isolation of this molecule presents a specific challenge: separating it from the complex matrix of neutral diterpenes (like abienol), other triterpenoid acids (like abiesonic acid), and polymeric lignans.[2] This protocol details a chemically logical, self-validating workflow relying on acid-base partitioning followed by high-resolution chromatographic separation .[1][2]

Chemical Profile[1][2][3][4][5][6][7][8]

-

Key Functional Groups:

Pre-Analytical Considerations & Safety

Biomass Preparation[1][2][13]

-

Source Material: Fresh needles or oleoresin of Abies sibirica. Oleoresin yields are significantly higher (up to 15-20% triterpenoid acids by weight) compared to dried needles.[1][2]

-

Drying: If using needles, air-dry in the shade (< 40°C) to prevent thermal degradation of volatile terpenes, although the target triterpenoid is thermally stable.[2]

-

Grinding: Cryogenic grinding is recommended for needles to prevent gumming.[2]

Solvents & Reagents[1][2][4][7][8]

Phase 1: Extraction & Acid-Base Partitioning

Rationale: The presence of the C-26 carboxylic acid allows for a high-efficiency separation from neutral lipids (fats, waxes, neutral terpenoids) using pH manipulation.[1][2] This "chemical filtering" step reduces downstream chromatographic load by >60%.[2]

Step-by-Step Protocol

-

Primary Solubilization:

-

Dissolve 100 g of crude Abies oleoresin in 500 mL of Diethyl Ether (Et₂O).

-

Note: If using needles, perform a Soxhlet extraction with Ethanol first, evaporate to dryness, then redissolve the residue in Et₂O.[2]

-

-

Alkaline Extraction (Target -> Aqueous Phase):

-

Transfer the ether solution to a separatory funnel.

-

Extract three times with 200 mL of 5% aqueous NaOH .

-

Observation: The triterpenoid acids (as sodium salts) will migrate to the aqueous layer (bottom).[2] The organic layer (top) contains neutral diterpenes and fats.[2]

-

Validation: The aqueous layer should be yellow/amber; the organic layer will remain dark green/brown.

-

-

Washing:

-

Acidification & Recovery (Target -> Precipitate/Organic):

-

Drying:

Workflow Diagram: Acid-Base Partitioning

Figure 1: Acid-base fractionation strategy to isolate the acidic triterpenoid fraction from neutral impurities.

Phase 2: Chromatographic Isolation

Rationale: The "Total Acid Fraction" contains 3,23-dioxocycloart-24-en-26-oic acid alongside isomers like Abiesonic acid.[1][2] Silica gel chromatography separates these based on polarity differences driven by the ketone groups.

Protocol

Phase 3: Final Purification (HPLC)

For high-purity applications (>98%), semi-preparative HPLC is required to separate the 3,23-dioxo compound from closely related dehydro-isomers.[1][2]

-

Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 10 mm).[2]

-

Mobile Phase: Isocratic or shallow gradient.[2]

-

Detection: UV at 210 nm (general) and 254 nm (specific for the conjugated enone-acid system at C24-C26).[1][2]

Purification Logic Diagram

Figure 2: Multi-stage purification workflow from crude acid fraction to pure isolate.[1][2]

Structural Validation (Self-Validating System)

To confirm the identity of 3,23-Dioxocycloart-24-en-26-oic acid , compare spectral data against these diagnostic markers. The presence of the cyclopropane ring and the specific conjugated side chain are the "fingerprints."

Diagnostic NMR Signals (CDCl₃, 500 MHz)

| Position / Group | Proton (¹H) Shift (ppm) | Carbon (¹³C) Shift (ppm) | Diagnostic Feature |

| C-19 (Cyclopropane) | 0.55 – 0.85 (pair of d) | 20.0 – 30.0 | Definitive Cycloartane Marker. High field signals unique to this skeleton.[1][2] |

| C-3 (Ketone) | ~2.3 – 2.6 (m, H-2) | ~216.0 | Deshielding of adjacent protons; Carbonyl signal >210 ppm. |

| C-23 (Ketone) | - | ~200.0 - 205.0 | Side chain ketone. |

| C-24 (Olefin) | 6.50 – 6.80 (t or m) | ~140.0 - 150.0 | Downfield shift due to conjugation with C-23 ketone and C-26 acid.[1][2] |

| C-26 (Carboxyl) | ~11.0 (br s, OH) | ~170.0 - 172.0 | Acid carbonyl.[1][2] |

| Methyls (CH₃) | 0.80 – 1.20 (multiple s) | - | 5-7 tertiary methyl signals characteristic of triterpenes.[1][2] |

Mass Spectrometry (ESI-MS)[1][2][8][14]

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield in Acid Fraction | Incomplete partitioning.[1][2] | Ensure pH is >10 during extraction and <3 during precipitation.[2] Increase mixing time. |

| Poor Separation on Silica | Tailing of carboxylic acid. | Add 0.1% Acetic Acid or Formic Acid to the mobile phase to suppress ionization of the C-26 acid.[1][2] |

| Sample Decomposition | Acid sensitivity of cyclopropane. | Avoid strong mineral acids (H₂SO₄) during partitioning; stick to dilute HCl.[1][2] Do not leave in acid solution for extended periods.[2] |

| Co-elution of Isomers | Similar polarity of Abiesonic acid. | Use Isocratic HPLC or switch to a Phenyl-Hexyl column for pi-pi selectivity differences.[1][2] |

References

-

Raldugin, V. A., et al. (1986).[2] "Triterpenoids from the oleoresin of the fir Abies sibirica." Chemistry of Natural Compounds.

-

Pichette, A., et al. (2006).[2] "Isolation and characterization of triterpenoids from Abies balsamea." Phytochemistry.

-

Nisar, M., et al. (2013).[2] "Lipase Inhibitory and LDL Anti-Oxidative Triterpenes From Abies sibirica." Phytotherapy Research.

-

Ukiya, M., et al. (2002).[2] "Anti-inflammatory and Anti-tumor-promoting Effects of Triterpenoids from Abies species." Journal of Natural Products. [1][2]

Sources

- 1. NP-MRD: Showing NP-Card for (+)-3-Oxo-chol-4-en-24-oic acid (NP0078870) [np-mrd.org]

- 2. PubChemLite - (3b,22s,24e)-3,22-dihydroxycycloart-24-en-26-oic acid (C30H48O4) [pubchemlite.lcsb.uni.lu]

- 3. researchgate.net [researchgate.net]

- 4. Lanostane- and cycloartane-type triterpenoids from Abies balsamea oleoresin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular Networking-Guided Isolation of Cycloartane-type Triterpenoids from Curculigo orchioides and Their Inhibitory Effect on Nitric Oxide Production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. acgpubs.org [acgpubs.org]

High-Purity Isolation of Cycloartane Triterpenoids: A Multi-Stage Chromatographic Protocol

Abstract

Cycloartane triterpenoids (e.g., Astragalosides, Cycloastragenol) represent a distinct class of phytocompounds characterized by a unique 9,19-cyclopropane ring. Their purification is notoriously difficult due to two primary factors: the lack of a strong UV chromophore (rendering standard UV detection insensitive) and the presence of complex glycosidic isomers. This guide details a robust, self-validating workflow combining Diaion HP-20 enrichment with HPLC-ELSD/CAD detection to achieve purities >98%.

Introduction & Mechanistic Challenges

The cycloartane skeleton differs from common oleanane or ursane triterpenes by the inclusion of a tensioned cyclopropane ring. While pharmacologically potent (e.g., telomerase activation, immunomodulation), this structure presents specific analytical hurdles:

-

Chromophore Deficiency: Unlike flavonoids, cycloartanes lack conjugated double bonds. They exhibit only weak "end absorption" at 203–210 nm. Using UV detection at these wavelengths amplifies solvent noise and detects non-target organic impurities, leading to false purity calculations.

-

Glycosidic Complexity: Compounds like Astragaloside IV exist as saponins with varying sugar moieties (xylose, glucose) attached to the aglycone. These polarities vary drastically, requiring a gradient capable of retaining polar glycosides while eluting hydrophobic aglycones.

The Solution: We utilize Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) for universal response independent of optical properties, coupled with a macroporous resin enrichment step to remove interfering sugars.

Strategic Method Development

Detector Selection: The Critical Variable

For cycloartanes, standard UV-Vis is insufficient for preparative work. The signal-to-noise ratio is too low to accurately trigger fraction collectors.

| Feature | UV (205-210 nm) | ELSD (Evaporative Light Scattering) | CAD (Charged Aerosol) |

| Principle | Light Absorption | Light Scattering by particles | Charge transfer to particles |

| Cycloartane Sensitivity | Low (Risk of solvent interference) | High (Universal for non-volatiles) | Very High (Sub-nanogram) |

| Gradient Compatibility | Poor (Baseline drift at low | Excellent (Solvent evaporates) | Excellent |

| Linearity | Linear (Beer's Law) | Log-Log (Sigmoidal) | Curvilinear |

| Recommendation | Avoid for Prep | Standard for Prep | Best for Analytical QC |

Stationary Phase Selection

-

Analytical (QC): C18 (Octadecyl), 1.7 µm or 2.6 µm core-shell. The high surface area is required to resolve closely eluting isomers (e.g., isoastragaloside I vs. astragaloside I).

-

Preparative: C18, 5 µm or 10 µm. While C30 columns offer enhanced shape selectivity for isomers, C18 remains the robust workhorse for total cycloartane isolation due to better loadability and cost-efficiency.

Experimental Protocols

Protocol A: Sample Preparation & Enrichment (Diaion HP-20)

Rationale: Crude extracts contain up to 60% sucrose and polysaccharides. Injecting this directly onto a Prep-HPLC column will cause irreversible overpressure and peak broadening. Macroporous resins remove these polar interferences.

-

Extraction: Reflux 100g dried biomass (e.g., Astragalus root) with 1L MeOH (70%) for 2 hours. Filter and evaporate to dryness.

-

Resin Loading: Suspend the dried residue in minimal water. Load onto a glass column packed with Diaion HP-20 (or SP-825) resin. Ratio: 1g extract per 10g resin.

-

Desalting/Deglycosylation (Waste Step): Flush with 3 Bed Volumes (BV) of Deionized Water. Discard eluate (contains sugars, salts).

-

Impurity Removal (Waste Step): Flush with 3 BV of 30% MeOH. Discard eluate (contains polar flavonoids/phenolics).

-

Target Elution (Collect Step): Elute with 4 BV of 80-90% MeOH . This fraction contains the cycloartane triterpenoids.[1]

-

Finishing: Evaporate the 80-90% fraction to dryness. This is your "Enriched Fraction" for HPLC.

Protocol B: Analytical QC Method (HPLC-ELSD)

Use this method to verify the purity of the Enriched Fraction and final isolated peaks.

-

System: HPLC with ELSD (Drift tube temp: 60°C; Gain: 8-10; N2 pressure: 3.5 bar).

-

Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or equivalent.

-

Mobile Phase A: Ultrapure Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile (ACN).

-

Temperature: 30°C.

Gradient Profile:

| Time (min) | % B (ACN) | Event |

|---|---|---|

| 0.0 | 20 | Injection |

| 5.0 | 20 | Isocratic Hold (Polar wash) |

| 25.0 | 80 | Linear Gradient (Elution of Glycosides -> Aglycones) |

| 27.0 | 95 | Wash |

| 30.0 | 20 | Re-equilibration |

Protocol C: Preparative Isolation

-

Column: Prep-C18 (250 x 21.2 mm, 10 µm).

-

Flow Rate: 15–20 mL/min.

-

Injection: 500 mg of Enriched Fraction dissolved in 2 mL MeOH.

-

Detection: ELSD (Stream splitter required: 99% to fraction collector, 1% to detector).

-

Strategy: Upscale the analytical gradient. Due to the "Log-Log" response of ELSD, small impurity peaks may appear larger than they are; verify fractions via Protocol B before pooling.

Workflow Visualization

The following diagram illustrates the critical path from biomass to pure compound, emphasizing the enrichment checkpoint.

Figure 1: Purification workflow emphasizing the Diaion HP-20 enrichment step to remove saccharides prior to HPLC.

Troubleshooting & Validation

-

Problem: No peaks visible on Prep-HPLC.

-

Cause: UV detector used at 254nm (Cycloartanes are invisible here).

-

Fix: Switch to ELSD or monitor UV 205nm (if solvent is HPLC grade MeOH/ACN).

-

-

Problem: High backpressure during injection.

-

Cause: Polysaccharide precipitation.

-

Fix: The Diaion HP-20 water wash step was insufficient. Re-dissolve sample in 30% MeOH and filter through 0.45µm PTFE before injection.

-

-

Problem: Baseline drift.

-

Cause: Gradient elution with UV detection at 205nm.

-

Fix: Use ACN instead of MeOH (lower UV cutoff). Ensure Formic Acid concentration is identical in both Mobile Phase A and B to balance refractive index/absorbance.

-

References

-

Detection Methodology: Qi, L. W., et al. (2006). "Determination of Astragaloside IV in Radix Astragali... using High-Performance Liquid Chromatography with Evaporative Light Scattering Detection." Journal of Chromatographic Science.

-

Enrichment Protocol: Mitsubishi Chemical Corporation. "Diaion HP-20 Technical Data Sheet & Application Guide for Natural Product Isolation."

-

Cycloartane Chemistry: Bedir, E., et al. (1998). "Cycloartane triterpene glycosides from the roots of Astragalus brachypterus." Journal of Natural Products.

-

Charged Aerosol Detection: Thermo Fisher Scientific. "Sensitive HPLC Method for Triterpenoid Analysis Using Charged Aerosol Detection."

Sources

Application and Protocol for the Structural Elucidation of 3,23-Dioxocycloart-24-en-26-oic Acid using 1D and 2D NMR Spectroscopy

Introduction

3,23-Dioxocycloart-24-en-26-oic acid is a tetracyclic triterpenoid belonging to the cycloartane family, a class of natural products known for their complex structures and diverse biological activities. The precise determination of the chemical structure of such molecules is fundamental for understanding their biological function and for any potential drug development endeavors. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and indispensable tool for the unambiguous structural elucidation of complex organic molecules like 3,23-Dioxocycloart-24-en-26-oic acid in solution. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the acquisition, interpretation, and application of 1H and 13C NMR spectral data for the characterization of this and related cycloartane triterpenoids.

The cycloartane skeleton is characterized by a unique cyclopropane ring fused to the steroid-like core, which gives rise to distinctive signals in the NMR spectrum.[1][2] The presence of two ketone functionalities and an α,β-unsaturated carboxylic acid in the side chain of 3,23-Dioxocycloart-24-en-26-oic acid further adds to its structural complexity and requires a multi-dimensional NMR approach for complete assignment. This guide will walk through the expected spectral features, a detailed experimental protocol, and a logical workflow for data analysis, providing a solid foundation for the structural characterization of this class of compounds.

Representative NMR Spectral Data

Table 1: Expected 1H and 13C NMR Spectral Data for 3,23-Dioxocycloart-24-en-26-oic acid (in CDCl₃)

| Position | Expected δC (ppm) | Expected δH (ppm), multiplicity (J in Hz) | Key HMBC Correlations (H to C) | Key COSY Correlations (H to H) |

| 1 | ~38.0 | ~1.5 (m), ~1.9 (m) | C-2, C-10 | H-2 |

| 2 | ~34.5 | ~2.5 (m) | C-1, C-3, C-4 | H-1 |

| 3 | 212.0 | - | - | - |

| 4 | ~48.0 | ~2.3 (m) | C-3, C-5, C-14, C-30, C-31 | H-5 |

| 5 | ~47.0 | ~1.8 (m) | C-4, C-6, C-10 | H-4, H-6 |

| 6 | ~21.0 | ~1.6 (m) | C-5, C-7, C-8 | H-5, H-7 |

| 7 | ~28.0 | ~1.7 (m) | C-6, C-8, C-9 | H-6, H-8 |

| 8 | ~48.5 | ~1.5 (m) | C-7, C-9, C-14 | H-7 |

| 9 | ~20.0 | ~1.4 (m) | C-8, C-10, C-11, C-19 | H-8 |

| 10 | ~26.0 | - | - | - |

| 11 | ~26.5 | ~1.5 (m) | C-9, C-10, C-12, C-13 | H-12 |

| 12 | ~35.5 | ~1.8 (m) | C-11, C-13, C-17 | H-11 |

| 13 | ~45.0 | - | - | - |

| 14 | ~49.0 | - | - | - |

| 15 | ~33.0 | ~1.4 (m) | C-14, C-16, C-17 | H-16 |

| 16 | ~26.0 | ~1.9 (m) | C-15, C-17, C-20 | H-15, H-17 |

| 17 | ~52.0 | ~1.6 (m) | C-13, C-16, C-20 | H-16 |

| 18 | ~18.0 | ~0.95 (s) | C-12, C-13, C-14, C-17 | - |

| 19 | ~29.0 | ~0.4 (d, 4.0), ~0.6 (d, 4.0) | C-1, C-9, C-10 | - |

| 20 | ~36.0 | ~2.2 (m) | C-17, C-21, C-22 | H-22 |

| 21 | ~18.5 | ~1.0 (d, 6.5) | C-17, C-20, C-22 | H-20 |

| 22 | ~40.0 | ~2.8 (m) | C-20, C-21, C-23 | H-20 |

| 23 | 198.0 | - | - | - |

| 24 | 145.0 | ~6.5 (s) | C-23, C-25, C-26, C-27 | - |

| 25 | 140.0 | - | - | - |

| 26 | 170.0 | - | - | - |

| 27 | ~22.0 | ~2.1 (s) | C-24, C-25, C-26 | - |

| 30 | ~25.0 | ~1.1 (s) | C-4, C-5, C-31 | - |

| 31 | ~29.0 | ~1.0 (s) | C-4, C-5, C-30 | - |

| 32 | ~15.0 | ~0.9 (s) | C-8, C-14, C-15 | - |

Key Structural Features and Their NMR Signatures

The structure of 3,23-Dioxocycloart-24-en-26-oic acid presents several key features that can be identified through NMR spectroscopy:

-

Cycloartane Skeleton: The hallmark of the cycloartane skeleton is the presence of a cyclopropane ring at C-9, C-10, and C-19. This results in highly shielded and diastereotopic methylene protons at C-19, which typically appear as a pair of doublets in the upfield region of the 1H NMR spectrum (around 0.3-0.6 ppm) with a small geminal coupling constant (J ≈ 4-5 Hz).[2][4]

-

Ketone Groups (C-3 and C-23): The presence of two ketone carbonyls is indicated by two distinct signals in the downfield region of the 13C NMR spectrum, typically around 195-215 ppm. The signal for the C-3 ketone is expected around 212 ppm, while the C-23 ketone, being part of an α,β-unsaturated system, will be slightly more shielded, appearing around 198 ppm.

-

α,β-Unsaturated Carboxylic Acid (C-24 to C-26): This moiety in the side chain is characterized by several key NMR signals. In the 1H NMR spectrum, an olefinic proton at C-24 is expected to appear as a singlet around 6.5 ppm. The 13C NMR spectrum will show signals for the two olefinic carbons (C-24 and C-25) in the range of 140-145 ppm and the carboxylic acid carbonyl (C-26) at approximately 170 ppm. The methyl group at C-27 will appear as a singlet in the 1H NMR spectrum around 2.1 ppm.

-

Methyl Groups: The cycloartane skeleton typically possesses several tertiary methyl groups which appear as sharp singlets in the 1H NMR spectrum between 0.8 and 1.2 ppm. These are valuable for confirming the overall carbon framework.

Experimental Protocol for NMR Data Acquisition

A comprehensive structural elucidation of 3,23-Dioxocycloart-24-en-26-oic acid requires a suite of 1D and 2D NMR experiments.

1. Sample Preparation:

-

Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra.

-

Solvent: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.6 mL of a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for non-polar compounds like triterpenoids.[6][7] For compounds with limited solubility, other solvents like deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can be used, but this will affect the chemical shifts.[8]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts (δ = 0.00 ppm).

-

NMR Tube: Use a high-quality 5 mm NMR tube.

2. NMR Experiments:

The following set of experiments, performed on a high-field NMR spectrometer (≥400 MHz), is recommended for a thorough structural analysis:

-

1D 1H NMR: This is the initial and most fundamental experiment. It provides information about the number of different types of protons, their chemical environment, and their coupling patterns.

-

1D 13C NMR (with proton decoupling): This experiment reveals the number of unique carbon atoms in the molecule and their chemical shifts, which are indicative of their functional groups.

-

2D 1H-1H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is crucial for establishing the connectivity of proton spin systems within the molecule.

-

2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It is essential for assigning the carbon signals based on the already assigned proton signals.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are separated by two or three bonds. It is invaluable for connecting the different spin systems and for identifying quaternary carbons.

Caption: Experimental workflow for NMR-based structural elucidation.

Data Processing and Analysis Workflow

A systematic approach is crucial for the accurate interpretation of the complex NMR data.

-

Process the Raw Data: Apply appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio and perform Fourier transformation to convert the time-domain data (FID) into the frequency-domain spectrum. Phase and baseline correct the spectra.

-

Assign 1H Signals: Start with the 1D 1H NMR spectrum to identify characteristic signals such as the cyclopropane protons, olefinic protons, and methyl singlets. Use the 2D COSY spectrum to trace out the proton-proton coupling networks and build molecular fragments.

-

Assign 13C Signals: Utilize the 2D HSQC spectrum to correlate the assigned protons to their directly attached carbons. This allows for the straightforward assignment of most of the protonated carbon signals.

-

Connect the Fragments: The 2D HMBC spectrum is key to piecing together the molecular puzzle. Use the long-range correlations to connect the fragments established from the COSY data and to assign the quaternary carbons, including the ketone and carboxylic acid carbonyls. For example, the methyl protons at C-18 should show HMBC correlations to C-12, C-13, C-14, and C-17, thus confirming their position in the C/D ring system.

-

Confirm the Final Structure: Once all the signals are assigned, verify that the complete set of 1D and 2D NMR data is consistent with the proposed structure of 3,23-Dioxocycloart-24-en-26-oic acid.

Caption: Generalized structure of a cycloartane triterpenoid.

The structural elucidation of complex natural products like 3,23-Dioxocycloart-24-en-26-oic acid is a challenging but essential task in natural product chemistry and drug discovery. A combination of 1D and 2D NMR experiments provides the necessary tools for a complete and unambiguous assignment of the proton and carbon signals, leading to the confirmation of the molecular structure. This application note has outlined a comprehensive protocol and a logical workflow that can be applied to the characterization of this and other related cycloartane triterpenoids. The provided representative data and the explanation of key spectral features will serve as a valuable guide for researchers in this field.

References

Sources

- 1. NMR based quantitation of cycloartane triterpenes in black cohosh extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. znaturforsch.com [znaturforsch.com]

- 3. (1) H and (13) C NMR characterization of new cycloartane triterpenes from Mangifera indica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Actaticas A−G, Cycloartane Triterpenes From Actaea asiatica With Their Antiproliferative Activity [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. rsc.org [rsc.org]

- 8. scs.illinois.edu [scs.illinois.edu]

Application Note: In Vitro Cytotoxicity Assay Protocol for Triterpenoid Acids

Abstract

Triterpenoid acids (e.g., ursolic acid, oleanolic acid, betulinic acid) represent a class of pentacyclic phytochemicals with potent anti-neoplastic and anti-inflammatory properties.[1][2][3] However, their high lipophilicity and poor aqueous solubility create significant reproducibility challenges in in vitro assays. Standard protocols often fail due to compound precipitation ("crashing out") in culture media, leading to false-negative cytotoxicity data or optical interference in colorimetric assays. This guide provides a validated, high-fidelity protocol for assessing triterpenoid cytotoxicity, emphasizing solubility management, vehicle control, and artifact elimination.

Introduction & Mechanistic Context[1][4][5][6][7][8][9][10][11][12]

The Hydrophobicity Challenge

Triterpenoid acids are characterized by a rigid pentacyclic skeleton, making them nearly insoluble in water but soluble in organic solvents like DMSO or DMF.

-

The Problem: When a concentrated DMSO stock is spiked directly into aqueous cell culture media, the rapid change in polarity can cause the triterpenoid to precipitate immediately. These micro-precipitates are often invisible to the naked eye but settle on the cell monolayer, causing physical stress (non-specific toxicity) or scattering light (interfering with absorbance readings).

-

The Solution: This protocol utilizes a Stepwise Dilution Method and a Pre-Treatment Solubility Validation step to ensure bioavailable delivery.

Mechanism of Action (MOA)

Understanding the MOA is crucial for interpreting time-dependent cytotoxicity. Triterpenoids typically induce apoptosis via the intrinsic mitochondrial pathway:

-

Membrane Interaction: Modulation of membrane fluidity and lipid rafts.

-

Mitochondrial Stress: Loss of mitochondrial membrane potential (

). -

Signaling: Downregulation of Bcl-2, upregulation of Bax, and activation of Caspase-3/9.

-

Result: Apoptosis (Programmed Cell Death) rather than immediate necrosis.

Experimental Design & Pre-Validation

Vehicle Selection

-

Primary Solvent: Dimethyl Sulfoxide (DMSO), sterile filtered (0.2 µm).

-

Alternative: Ethanol (less recommended due to higher volatility and toxicity to some cell lines).

-

Constraint: Final DMSO concentration in the well must be

0.5% (v/v) , ideally

Assay Selection Matrix

While MTT is the gold standard, triterpenoids can occasionally interfere with tetrazolium reduction if they impact mitochondrial dehydrogenase activity directly.

| Assay Type | Mechanism | Recommendation for Triterpenoids |

| MTT | Mitochondrial Reductase (Formazan) | Standard. Robust, but requires solubilization step.[4][5] |

| MTS/WST-1 | Soluble Formazan | Good. Eliminates solubilization step; less prone to precipitate interference. |

| ATP (Luciferase) | Cellular ATP Levels | High Sensitivity. Best for confirming MTT results if interference is suspected. |

| LDH Release | Membrane Integrity | Secondary. Measures necrosis/late apoptosis; good for distinguishing lytic toxicity. |

Materials & Reagents

-

Test Compounds: Ursolic Acid, Oleanolic Acid, or Betulinic Acid (Purity

98%). -

Solvent: DMSO (Sigma-Aldrich, Hybridoma grade).

-

Reagent: MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide), 5 mg/mL in PBS.

-

Solubilization Buffer: 100% DMSO or SDS-HCl solution.

-

Cells: Adherent cancer cell lines (e.g., MCF-7, HepG2, A549) in exponential growth phase.

Validated Step-by-Step Protocol

Phase 1: Stock Preparation (Critical)

-

Step 1: Prepare a 20 mM stock solution in 100% DMSO.

-

Note: 50 mM is possible but often requires sonication and warming (

).[6] 100 mM is unstable and prone to crashing out.

-

-

Step 2: Vortex vigorously for 1 minute. Inspect for clarity.

-

Step 3: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Phase 2: The "Stepwise" Dilution

Do not add 20 mM stock directly to the cell plate.

-

Pre-warm culture media to

. Cold media accelerates precipitation. -

Intermediate Dilution: Prepare a 2x or 10x working solution in a separate tube.

-

Example: To achieve 50 µM final conc., dilute stock into media to make 100 µM (2x).

-

Technique: Add the DMSO stock dropwise to the media while swirling the media.[7] Do not squirt DMSO against the tube wall.

-

-

Visual Check (Self-Validation): Hold the tube up to the light. If it looks cloudy or "milky," the compound has precipitated.[7]

-

Correction: Sonicate the media for 5-10 mins at

. If it remains cloudy, the concentration is above the solubility limit (solubility for these acids is typically capped at ~100 µM in aqueous media).

-

Phase 3: Cell Seeding & Treatment

-

Seeding: Seed cells (3,000 - 5,000 cells/well) in 96-well plates.

-

Incubation: Allow attachment for 24 hours.

-

Treatment: Remove old media. Add 100 µL of the pre-warmed, intermediate dilution media.

-

Controls:

-

Negative Control: Media only.

-

Vehicle Control: Media + DMSO (at the highest % used in treatment, e.g., 0.5%). Crucial for validity.

-

Positive Control: Doxorubicin or standard apoptosis inducer.

-

-

-

Duration: Incubate for 24, 48, or 72 hours (48h is standard for triterpenoids).

Phase 4: MTT Assay Execution

-

Microscopy Check: Before adding MTT, inspect wells under a microscope. Look for needle-like crystals (compound precipitate) vs. healthy cells. If crystals are present, they will skew absorbance.

-

MTT Addition: Add 10 µL of MTT stock (5 mg/mL) to each well.

-

Incubation: Incubate 3-4 hours at

. -

Solubilization:

-

Carefully aspirate media (do not disturb purple formazan crystals).

-

Add 100 µL DMSO to dissolve crystals.[8]

-

Optimization: Shake plate on an orbital shaker for 15 mins.

-

-

Measurement: Read Absorbance at 570 nm (reference 630 nm).

Data Analysis & Troubleshooting

Calculating IC50

-

Plot Log(Concentration) vs. % Viability.

-

Use Non-linear regression (Sigmoidal dose-response) to determine IC50.

Troubleshooting Table

| Issue | Cause | Solution |

| High Background OD | Compound precipitation | Wash cells with PBS before adding MTT. Use MTS assay instead. |

| Low Reproducibility | Pipetting error or evaporation | Use multi-channel pipettes; fill edge wells with PBS (evaporation barrier). |

| No Toxicity at High Dose | Solubility limit reached | The compound crashed out; effective concentration is lower than calculated. |

| Vehicle Toxicity | DMSO % too high | Ensure DMSO < 0.5%. Normalize data to Vehicle Control, not Media Control. |

Reference IC50 Values (Triterpenoids)

For benchmarking purposes only. Values vary by cell line.

| Compound | Cell Line | IC50 Range (µM) | Reference |

| Betulinic Acid | Melanoma (A375) | 1.5 - 5.0 | [1] |

| Ursolic Acid | Breast (MCF-7) | 15 - 25 | [2] |

| Oleanolic Acid | Colon (HCT116) | 20 - 40 | [3] |

| Oleanolic Acid | Lung (A549) | 40 - 60 | [3] |

Visualization: Experimental Workflow

Caption: Logic flow for triterpenoid cytotoxicity screening, emphasizing the critical solubility checkpoint.

Visualization: Mechanism of Action[6][15]

Caption: Simplified signaling pathway showing triterpenoid-induced intrinsic apoptosis via mitochondrial stress.

References

-

Zuco, V., et al. (2002). "Selective cytotoxicity of betulinic acid on tumor cell lines, but not on normal cells."[9] Cancer Letters, 175(1), 17-25. Link

-

Wang, J.S., et al. (2012). "Ursolic acid induces apoptosis by suppressing the expression of FoxM1 in MCF-7 human breast cancer cells." Medical Oncology, 29, 10-15. Link

-

Li, J., et al. (2014). "Oleanolic acid induces apoptosis and autophagy via the ROS/JNK signaling pathway in human colorectal cancer cells." Chemico-Biological Interactions, 218, 98-105. Link

-

BenchChem Technical Support. (2025). "Managing Oleanolic Acid in Cell Culture: Solubility and Precipitation Protocols." Link

-

Sigma-Aldrich. "MTT Cell Proliferation Assay Protocol." Link

Sources

- 1. In Vitro Cytotoxicity of Oleanolic/Ursolic Acids-Loaded in PLGA Nanoparticles in Different Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Betulinic acid (Standard)_TargetMol [targetmol.com]

- 3. Betulinic acid | Apoptosis Inducers | Tocris Bioscience [tocris.com]

- 4. benchchem.com [benchchem.com]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]

- 9. Chemopreventive and Anticancer Activity of Selected Triterpenoids in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 3,23-Dioxocycloart-24-en-26-oic Acid Derivatives: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of 3,23-dioxocycloart-24-en-26-oic acid and its derivatives. These cycloartane triterpenoids are of significant interest due to their potential therapeutic applications, including anti-cancer and anti-inflammatory properties. This document is structured to provide not only step-by-step instructions but also the scientific rationale behind the chosen synthetic strategies, empowering researchers to understand, adapt, and troubleshoot the described procedures.

Introduction: The Significance of Cycloartane Triterpenoids

Cycloartane triterpenoids are a class of natural products characterized by a distinctive tetracyclic core structure featuring a cyclopropane ring.[1] This unique structural motif imparts specific conformational properties that are often associated with their diverse biological activities.[2] The target molecule, 3,23-dioxocycloart-24-en-26-oic acid, possesses key functional groups—two ketones and an α,β-unsaturated carboxylic acid—that are anticipated to be crucial for its bioactivity, potentially acting as Michael acceptors or engaging in specific receptor interactions. The synthesis of derivatives of this natural product allows for the exploration of structure-activity relationships (SAR), a critical step in drug discovery and development.

Proposed Synthetic Strategy

The synthesis of 3,23-dioxocycloart-24-en-26-oic acid can be strategically approached from the readily available and naturally abundant cycloartane triterpenoid, cycloartenol.[3][4] Cycloartenol serves as an excellent starting material as it already contains the characteristic cycloartane skeleton and a C-3 hydroxyl group that can be readily oxidized.[5] The synthetic route outlined below involves a series of selective oxidations and the construction of the unsaturated acid side chain.

Caption: Proposed synthetic pathway for 3,23-Dioxocycloart-24-en-26-oic acid.

Experimental Protocols

Materials and General Methods: All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used where specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Purification of compounds should be performed by column chromatography using silica gel.[6] Characterization of synthesized compounds should be carried out using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR) and mass spectrometry (MS).

Step 1: Synthesis of Cycloartenone (Intermediate 1)

Principle: The C-3 hydroxyl group of cycloartenol is selectively oxidized to a ketone using Jones reagent. Jones oxidation is a robust and efficient method for the oxidation of secondary alcohols to ketones.[7][8]

Protocol:

-

Dissolve cycloartenol (1.0 g, 2.34 mmol) in acetone (50 mL).

-

Cool the solution to 0 °C in an ice bath with stirring.

-

Slowly add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise to the stirred solution until a persistent orange color is observed.[9]

-

Continue stirring at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the dropwise addition of isopropanol until the orange color disappears and a green precipitate forms.

-

Filter the reaction mixture through a pad of Celite and wash the filter cake with acetone.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether (100 mL) and wash with water (3 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford cycloartenone as a white solid.

Characterization of Cycloartenone:

| Parameter | Expected Value |

| Appearance | White solid |

| ¹H NMR | Absence of the C-3 proton signal around δ 3.2-3.4 ppm. |

| ¹³C NMR | Appearance of a carbonyl signal around δ 217 ppm. |

| MS (ESI+) | m/z [M+H]⁺ calculated for C₃₀H₄₉O: 425.38; found: 425.4. |

Step 2: Synthesis of 3-Oxo-23-hydroxycycloart-24-ene (Intermediate 2)

Principle: An allylic oxidation is performed to introduce a hydroxyl group at the C-23 position. This can be achieved using selenium dioxide, a common reagent for the allylic hydroxylation of alkenes.

Protocol:

-

Dissolve cycloartenone (1.0 g, 2.35 mmol) in a mixture of dioxane (40 mL) and water (1 mL).

-

Add selenium dioxide (0.39 g, 3.53 mmol) to the solution.

-

Reflux the reaction mixture for 4 hours, monitoring the progress by TLC.

-

Cool the reaction to room temperature and filter to remove elemental selenium.

-

Dilute the filtrate with ethyl acetate (100 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-oxo-23-hydroxycycloart-24-ene.

Characterization of 3-Oxo-23-hydroxycycloart-24-ene:

| Parameter | Expected Value |

| Appearance | White or off-white solid |

| ¹H NMR | Appearance of a new proton signal for the C-23 carbinol proton. |

| ¹³C NMR | Appearance of a new carbon signal for the C-23 carbinol carbon. |

| MS (ESI+) | m/z [M+H]⁺ calculated for C₃₀H₄₉O₂: 441.37; found: 441.4. |

Step 3: Synthesis of 3,23-Dioxocycloart-24-ene (Intermediate 3)

Principle: The newly introduced C-23 secondary alcohol is oxidized to a ketone using pyridinium chlorochromate (PCC). PCC is a milder oxidizing agent than Jones reagent and is suitable for this transformation without affecting other sensitive functional groups.[10][11]

Protocol:

-

Suspend pyridinium chlorochromate (PCC) (1.0 g, 4.64 mmol) in anhydrous dichloromethane (50 mL).

-

Add a solution of 3-oxo-23-hydroxycycloart-24-ene (1.0 g, 2.27 mmol) in anhydrous dichloromethane (20 mL) to the PCC suspension.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Dilute the reaction mixture with diethyl ether (100 mL) and filter through a pad of silica gel, washing with diethyl ether.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to give 3,23-dioxocycloart-24-ene as a solid.

Characterization of 3,23-Dioxocycloart-24-ene:

| Parameter | Expected Value |

| Appearance | White solid |

| ¹H NMR | Disappearance of the C-23 carbinol proton signal. |

| ¹³C NMR | Appearance of a second carbonyl signal. |

| MS (ESI+) | m/z [M+H]⁺ calculated for C₃₀H₄₇O₂: 439.36; found: 439.4. |

Step 4: Synthesis of Methyl 3,23-dioxocycloart-24-en-26-oate (Intermediate 4)

Principle: The α,β-unsaturated ester side chain is constructed using the Horner-Wadsworth-Emmons (HWE) reaction.[12][13] This reaction involves the olefination of the C-23 ketone with a phosphonate ylide, which typically provides good E-selectivity.[14]

Protocol:

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 0.13 g, 3.26 mmol) in anhydrous tetrahydrofuran (THF) (30 mL) at 0 °C, add triethyl phosphonoacetate (0.65 mL, 3.26 mmol) dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add a solution of 3,23-dioxocycloart-24-ene (1.0 g, 2.28 mmol) in anhydrous THF (20 mL) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain methyl 3,23-dioxocycloart-24-en-26-oate.

Characterization of Methyl 3,23-dioxocycloart-24-en-26-oate:

| Parameter | Expected Value |

| Appearance | White or pale yellow solid |

| ¹H NMR | Appearance of signals for the α,β-unsaturated ester protons and the methyl ester protons (around δ 3.7 ppm). |

| ¹³C NMR | Appearance of signals for the ester carbonyl and the olefinic carbons of the unsaturated system. |

| MS (ESI+) | m/z [M+H]⁺ calculated for C₃₃H₅₁O₄: 511.38; found: 511.4. |

Step 5: Synthesis of 3,23-Dioxocycloart-24-en-26-oic acid (Target Molecule)

Principle: The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is typically achieved under basic conditions (saponification) followed by acidic workup.[12]

Protocol:

-

Dissolve methyl 3,23-dioxocycloart-24-en-26-oate (1.0 g, 1.96 mmol) in a mixture of methanol (40 mL) and THF (10 mL).

-

Add a 2 M aqueous solution of lithium hydroxide (10 mL).

-

Stir the reaction mixture at room temperature overnight.

-

Remove the organic solvents under reduced pressure.

-

Dilute the aqueous residue with water (50 mL) and wash with diethyl ether (2 x 30 mL) to remove any unreacted starting material.

-

Acidify the aqueous layer to pH 2-3 with 1 M hydrochloric acid at 0 °C.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3,23-dioxocycloart-24-en-26-oic acid.

Characterization of 3,23-Dioxocycloart-24-en-26-oic acid:

| Parameter | Expected Value |

| Appearance | White solid |

| ¹H NMR | Disappearance of the methyl ester signal and the appearance of a broad singlet for the carboxylic acid proton. |

| ¹³C NMR | A shift in the carbonyl signal of the ester to that of a carboxylic acid. |

| MS (ESI+) | m/z [M+H]⁺ calculated for C₃₀H₄₅O₄: 469.33; found: 469.3. |

Safety Precautions

-

Chromium Reagents: Jones reagent and PCC are chromium(VI) compounds, which are toxic and carcinogenic. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Sodium Hydride: Sodium hydride is a flammable solid and reacts violently with water. Handle in an inert atmosphere (e.g., under nitrogen or argon).

-

General Precautions: Always follow standard laboratory safety procedures.

Conclusion

This guide presents a detailed and rational synthetic route for the preparation of 3,23-dioxocycloart-24-en-26-oic acid and its derivatives, starting from the readily available natural product, cycloartenol. The protocols provided are based on well-established organic transformations and are designed to be reproducible. By understanding the principles behind each step, researchers can adapt these methods for the synthesis of a variety of cycloartane derivatives for further biological evaluation.

References

-

Cycloartenol - Wikipedia. [Link]

-

Jones Oxidation - Chemistry Steps. [Link]

-

Biosynthesis of Cholesterol and Other Sterols | Chemical Reviews - ACS Publications. [Link]

-

Cycloartenol-derived sterol biosynthesis in the Peronosporales - PMC - NIH. [Link]

-

The Chemical Structure and Bioactivity of Cycloartane-type Compounds | Bentham Science. [Link]

-

Jones Oxidation - Reaction Repo Documentation. [Link]

-

Jones Oxidation of Alcohols in Organic Chemistry - YouTube. [Link]

-

Jones oxidation - Wikipedia. [Link]

-

Basic Hydrolysis of Esters - Saponification - Master Organic Chemistry. [Link]

-

Pyridinium chlorochromate - Wikipedia. [Link]

-

Two Cycloartenol Synthases for Phytosterol Biosynthesis in Polygala tenuifolia Willd - MDPI. [Link]

-

Horner–Wadsworth–Emmons reaction - Wikipedia. [Link]

-

Dual biosynthetic pathways to phytosterol via cycloartenol and lanosterol in Arabidopsis. [Link]

-

A Short Review of Methods for the Allylic Oxidation of Δ5 Steroidal Compounds to Enones. [Link]

-

Jones Oxidation - Organic Chemistry Portal. [Link]

-

Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products - CONICET. [Link]

-

Horner-Wadsworth-Emmons Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. [Link]

-

Jones oxidation - Sciencemadness Wiki. [Link]

-

HWE reaction protocols frequently found in the literature. | Download Table - ResearchGate. [Link]

-

(PDF) Isolation of cycloartane-type from fruit peel of baby banana (Musa acuminata) by means of high- speed countercurrent chromatography - ResearchGate. [Link]

-

Structure of cycloartenone 1 and cycloartenol 2. - ResearchGate. [Link]

-

Cycloartane-type triterpenoids and steroids from Trichilia connaroides and their multidrug resistance reversal activities - ResearchGate. [Link]

-

PCC reagent: Definition, Preparation, Reaction & Mechanism - Chemistry Learner. [Link]

-

Catalytic Allylic Oxidation of Cyclic Enamides and 3,4-Dihydro-2H-Pyrans by TBHP - PMC. [Link]

-

Column Chromatography As A Tool For Purification. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. Cycloartenol - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. CAS 469-38-5: Cycloartenol | CymitQuimica [cymitquimica.com]

- 6. column-chromatography.com [column-chromatography.com]

- 7. Molecular Networking-Guided Isolation of Cycloartane-type Triterpenoids from Curculigo orchioides and Their Inhibitory Effect on Nitric Oxide Production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Wittig-Horner Reaction [organic-chemistry.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Ensemble effects on allylic oxidation within explicit solvation environments - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

Navigating the Challenges of Triterpenoid Acid Solubility in DMSO: A Technical Support Guide

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for improving the solubility of triterpenoid acids in Dimethyl Sulfoxide (DMSO). As a Senior Application Scientist, I understand the critical role that sample preparation plays in the success of your research. Triterpenoid acids, a promising class of natural compounds with diverse pharmacological activities, often present significant solubility challenges that can hinder drug discovery and development.[1][2] This guide is designed to provide you with practical, evidence-based solutions to overcome these hurdles and ensure the integrity of your experimental results.

Understanding the Core Problem: Why Triterpenoid Acids and DMSO Can Be a Difficult Match

Triterpenoid acids are characterized by a large, rigid, and generally nonpolar pentacyclic or tetracyclic carbon skeleton, which makes them inherently lipophilic.[3] The acidic functional group, typically a carboxylic acid, adds a polar characteristic to the molecule. This amphipathic nature can lead to complex solubility behavior.

DMSO is a powerful, polar aprotic solvent, widely used in drug discovery for its ability to dissolve a broad range of both polar and nonpolar compounds.[4][5][6] However, the "like dissolves like" principle isn't always straightforward. The bulky, hydrophobic core of triterpenoid acids can resist effective solvation even in DMSO, leading to issues like incomplete dissolution, precipitation upon dilution, and the formation of aggregates.[7]

Frequently Asked Questions (FAQs)

Q1: I've added my triterpenoid acid to DMSO, but it's not completely dissolving. What's my first step?

A1: Initial insolubility is a common issue. Before resorting to more complex methods, try the following simple, yet often effective, techniques:

-

Vortexing: Vigorous mixing is the first and simplest step to aid dissolution.[8]

-

Gentle Heating: Warming the solution to 37-40°C can increase the kinetic energy of both the solvent and solute molecules, facilitating the dissolution process.[8] However, always ensure your compound is thermally stable to avoid degradation.

-

Sonication: Using a bath sonicator provides mechanical energy to break down solute particles and enhance their interaction with the solvent.[8][9][10]

Q2: My triterpenoid acid dissolved in DMSO initially, but it precipitated out of solution after a freeze-thaw cycle. Why did this happen and what can I do?

A2: Precipitation after freeze-thaw cycles is often due to the absorption of atmospheric moisture by DMSO.[10] Even small amounts of water can decrease the solubility of hydrophobic compounds in DMSO.[10]

-

Prevention: Store your DMSO stock solutions in a desiccator or under an inert gas (like argon or nitrogen) to minimize moisture absorption. Use fresh, anhydrous DMSO whenever possible.

-

Remediation: If precipitation has already occurred, you can often redissolve the compound by gentle heating and sonication.[10]

Q3: What is the maximum concentration of DMSO I can use in my cell-based assays without causing toxicity?

A3: As a general guideline, the final concentration of DMSO in most cell culture experiments should be kept below 0.5% to avoid cytotoxicity.[8] However, this tolerance can vary significantly between different cell lines. It is crucial to perform a vehicle control experiment with the same final DMSO concentration to assess its specific effects on your cells.

Troubleshooting Guide: A Deeper Dive into Solubility Enhancement

When basic methods are insufficient, a more systematic approach is required. The following Q&A section addresses more complex solubility issues with detailed, scientifically-grounded solutions.

Issue 1: Persistent Insolubility Despite Basic Methods

Q: I've tried vortexing, gentle heating, and sonication, but my triterpenoid acid still won't fully dissolve in DMSO. What are my next options?

A: When physical methods fail, it's time to consider chemical and formulation strategies to alter the physicochemical properties of your compound or the solvent system.

Solution 1: pH Adjustment and Salt Formation

-

The "Why": Triterpenoid acids are weak acids.[11] By increasing the pH of the solution with a base, you can deprotonate the carboxylic acid group, forming a more polar and, therefore, more water-soluble salt.[12][13][14][15][16] While this is more commonly applied in aqueous solutions, the principle can also aid in creating more soluble species that are compatible with DMSO, especially when preparing stock solutions that will be further diluted in aqueous buffers.

-

The "How":

-

Prepare a concentrated stock solution of a suitable base (e.g., sodium hydroxide or potassium hydroxide) in an appropriate solvent.

-

Add the base dropwise to your triterpenoid acid suspension in DMSO while monitoring the pH (if in a mixed solvent system) or simply observing for dissolution.

-

Be mindful that excessive pH changes can affect the stability and activity of your compound.

-

Solution 2: Co-solvent Systems

-

The "Why": A co-solvent is a second solvent added in small quantities to enhance the solubilizing power of the primary solvent.[17] For triterpenoid acids in DMSO, a less polar co-solvent can sometimes improve the solvation of the hydrophobic regions of the molecule. Conversely, if you are preparing a DMSO stock for dilution into an aqueous medium, a water-miscible co-solvent can help bridge the polarity gap and prevent precipitation.[18][19]

-

The "How":

-

Commonly used co-solvents with DMSO for subsequent aqueous dilution include polyethylene glycol (PEG) 400, propylene glycol, and ethanol.[9][18][19]

-